Methyl 9-chlorononanoate Methyl 9-chlorononanoate
Brand Name: Vulcanchem
CAS No.: 22457-33-6
VCID: VC17876679
InChI: InChI=1S/C10H19ClO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3
SMILES:
Molecular Formula: C10H19ClO2
Molecular Weight: 206.71 g/mol

Methyl 9-chlorononanoate

CAS No.: 22457-33-6

Cat. No.: VC17876679

Molecular Formula: C10H19ClO2

Molecular Weight: 206.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 9-chlorononanoate - 22457-33-6

Specification

CAS No. 22457-33-6
Molecular Formula C10H19ClO2
Molecular Weight 206.71 g/mol
IUPAC Name methyl 9-chlorononanoate
Standard InChI InChI=1S/C10H19ClO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3
Standard InChI Key CNHNEOUVKMPEBI-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCCCCCCCCl

Introduction

Structural and Chemical Identity of Methyl 9-Chlorononanoate

Methyl 9-chlorononanoate is a straight-chain fatty acid methyl ester substituted with a chlorine atom at the ninth carbon position. Its IUPAC name, methyl 9-chlorononanoate, reflects this structure, while alternative designations include 9-chlorononanoic acid methyl ester and methyl 9-chloropelargonate . The compound’s linear formula, CH₃(CH₂)₇CHClCOOCH₃, underscores its aliphatic nature, with the chlorine atom introducing polarizability and influencing intermolecular interactions.

Molecular and Stereochemical Properties

The compound’s molecular weight of 206.71 g/mol and exact mass of 206.10700 Da align with its empirical formula . Notably, the chlorine atom at C9 creates a chiral center, though commercial preparations typically exist as racemic mixtures unless specified otherwise. The polar surface area (PSA) of 26.30 Ų, calculated from oxygen and chlorine contributions, suggests moderate solubility in polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Table 1: Key Physicochemical Properties of Methyl 9-Chloronononanoate

PropertyValueSource
Molecular FormulaC₁₀H₁₉ClO₂
Molecular Weight206.71 g/mol
logP (Partition Coefficient)3.1289
Polar Surface Area26.30 Ų
Boiling Point100°C at 0.5 mmHg (synthesis)

Synthesis and Large-Scale Production

The synthesis of methyl 9-chlorononanoate typically proceeds via chlorination of methyl 9-hydroxynonanoate, a reaction optimized for gram-scale yields in deuterium-labeling workflows .

Chlorination of Methyl 9-Hydroxynonanoate

In a representative procedure, methyl 9-hydroxynonanoate (45 g) reacts with thionyl chloride (SOCl₂, 36 g) in dry THF under nitrogen atmosphere . Pyridine (24 g) catalyzes the reaction, facilitating the conversion of the hydroxyl group to a chloride substituent. The exothermic process releases sulfur dioxide and hydrogen chloride gases, necessitating controlled addition and venting. Post-reaction neutralization with aqueous sodium hydroxide and ether extraction yields crude product, which vacuum distillation purifies to ~87% purity (43 g) .

Wittig Reaction for Deuterated Lipids

Methyl 9-chlorononanoate serves as a precursor in Wittig reactions to synthesize [C11-²H₂]oleic acid, a deuterium-labeled lipid critical for ²H-NMR membrane studies . Tucker et al.’s modified protocol involves:

  • Iodide Formation: Heating methyl 9-chlorononanoate (15 g) with sodium iodide (13.5 g) in methyl ethyl ketone (MEK) at 80°C for 10 hours.

  • Alkene Synthesis: Coupling the resultant iodide with [C2-²H₂]nonanal via Wittig reaction, producing deuterated oleic acid derivatives .

This two-step approach achieves >98% isotopic enrichment, enabling precise analysis of lipid dynamics in model membranes .

Physicochemical Behavior and Stability

Solubility and Partitioning

With a logP of 3.1289, methyl 9-chlorononanoate demonstrates preferential solubility in hydrophobic phases . Experimental data indicate miscibility with chloroform, ethyl acetate, and dichloromethane, while aqueous solubility remains limited (logSw = -5.9912 in analogous chlorinated esters) . These properties necessitate solvent selection aligned with reaction requirements—polar aprotic solvents for SN2 reactions versus non-polar media for free-radical processes.

Thermal Stability

Applications in Biochemical and Industrial Contexts

Isotopic Labeling for NMR Spectroscopy

The compound’s role in synthesizing [C11-²H₂]oleic acid enables ²H-NMR investigations of lipid bilayer order parameters. By incorporating deuterium at the 11th carbon of oleic acid, researchers quantify acyl chain mobility in phosphatidylcholine vesicles, providing insights into membrane fluidity under varying cholesterol concentrations .

Polymer Science and Material Engineering

Chlorinated fatty acid esters like methyl 9-chlorononanoate act as monomers in polycondensation reactions. Copolymerization with diols or diamines yields chlorinated polyesters/polyamides with enhanced flame retardancy—a property leveraged in textile coatings and insulating materials.

Future Research Directions

Expanding Isotopic Labeling Techniques

Optimizing microwave-assisted Wittig reactions could reduce synthesis times for deuterated lipids while improving isotopic yield. Coupling methyl 9-chlorononanoate with [¹³C]-labeled aldehydes may enable dual-isotope NMR/MRI probes.

Biodegradability and Environmental Impact

Assessing the compound’s persistence in aquatic systems via OECD 301F tests will clarify its environmental footprint. Bioremediation studies using Pseudomonas spp. capable of dechlorinating aliphatic esters could mitigate ecological risks.

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